Cas no 2648938-75-2 (methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride)

methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride 化学的及び物理的性質
名前と識別子
-
- methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride
-
- MDL: MFCD34167881
- インチ: 1S/C7H10N4O2.ClH/c1-13-7(12)6-9-4-10-11(6)5-2-8-3-5;/h4-5,8H,2-3H2,1H3;1H
- InChIKey: IYWOUPLIVUWAJY-UHFFFAOYSA-N
- SMILES: C(C1=NC=NN1C1CNC1)(=O)OC.Cl
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28227173-0.05g |
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride |
2648938-75-2 | 95.0% | 0.05g |
$306.0 | 2025-03-19 | |
Enamine | EN300-28227173-5.0g |
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride |
2648938-75-2 | 95.0% | 5.0g |
$3812.0 | 2025-03-19 | |
Enamine | EN300-28227173-2.5g |
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride |
2648938-75-2 | 95.0% | 2.5g |
$2576.0 | 2025-03-19 | |
Enamine | EN300-28227173-1.0g |
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride |
2648938-75-2 | 95.0% | 1.0g |
$1315.0 | 2025-03-19 | |
1PlusChem | 1P028VNV-10g |
methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride |
2648938-75-2 | 95% | 10g |
$7048.00 | 2024-05-08 | |
Aaron | AR028VW7-500mg |
methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride |
2648938-75-2 | 95% | 500mg |
$1435.00 | 2025-02-17 | |
Aaron | AR028VW7-5g |
methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride |
2648938-75-2 | 95% | 5g |
$5267.00 | 2023-12-15 | |
1PlusChem | 1P028VNV-1g |
methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride |
2648938-75-2 | 95% | 1g |
$1688.00 | 2024-05-08 | |
Aaron | AR028VW7-2.5g |
methyl1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylatedihydrochloride |
2648938-75-2 | 95% | 2.5g |
$3567.00 | 2025-02-17 | |
Enamine | EN300-28227173-0.5g |
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride |
2648938-75-2 | 95.0% | 0.5g |
$1025.0 | 2025-03-19 |
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride 関連文献
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochlorideに関する追加情報
Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride (CAS No. 2648938-75-2): A Comprehensive Overview
Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride, identified by its CAS number 2648938-75-2, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates both azetidine and triazole moieties, which are known for their ability to interact with biological targets in complex ways, making it a promising candidate for further investigation.
The azetidin-3-yl group in the molecular structure contributes to the compound's unique pharmacophoric features. Azetidine derivatives are known for their flexibility and ability to adopt various conformations, which can be advantageous in binding to biological targets. This structural attribute, combined with the presence of the triazole ring, enhances the compound's potential as an inhibitor or modulator of various enzymatic and receptor systems. The carboxylate moiety and the dihydrochloride salt form further influence the compound's solubility and stability, making it suitable for formulation and administration in biological studies.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their applications in drug discovery. The combination of azetidine and triazole rings in Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride positions it as a versatile scaffold for designing molecules with enhanced pharmacological properties. This compound has been explored in various preclinical studies aimed at identifying new therapeutic agents for a range of diseases.
One of the most compelling aspects of this compound is its potential application in oncology research. The structural features of Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride suggest that it may interact with key targets involved in cancer cell proliferation and survival. Recent studies have highlighted the importance of inhibiting specific enzymes and receptors that are overexpressed in tumor cells. The compound's ability to modulate these targets could make it a valuable tool in developing new anti-cancer therapies.
The triazole ring is particularly noteworthy due to its presence in numerous bioactive molecules. Triazole derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory effects. The incorporation of this moiety into Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride may contribute to its ability to interact with multiple biological pathways simultaneously. This polypharmacological approach has gained traction in recent years as a strategy to develop more effective and less toxic drugs.
In addition to its potential applications in oncology, Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride has shown promise in other therapeutic areas. For instance, it has been investigated for its potential role in treating inflammatory diseases. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. By modulating key inflammatory pathways, this compound could offer a new treatment option for patients suffering from these conditions.
The synthesis and characterization of Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride have been subjects of extensive research. The synthetic route involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the structural integrity of the compound. These methods provide detailed insights into the molecular structure and help ensure that the final product meets the required pharmaceutical standards.
The pharmacokinetic properties of Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride are also critical factors that determine its therapeutic efficacy. Studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies help researchers understand how the compound behaves within the body and identify potential areas for optimization. For instance, modifications to improve solubility or bioavailability could enhance its clinical applicability.
The safety profile of this compound is another important consideration. Preclinical toxicity studies have been performed to assess its potential side effects and ensure that it is safe for human use. These studies involve evaluating various parameters such as acute toxicity, chronic toxicity, and carcinogenicity. By thoroughly investigating these aspects, researchers can better understand the risks associated with Methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride and develop strategies to minimize them.
In conclusion,Methyl 1-(azetidin-3-yll)-lH-l ,2 ,4 -triazole -5 -carboxylll dihydrochlloride (CAS No .2648938 -75 -2) is a promising compou nd with significant therapeutic potential . Its unique structural features ,including the presence o f both azetidine and triazole moieties,make it an attractive scaffold for designing novel dr ugs . Further research is needed to fully elucidate its pharmacological properties an d clinical applicability . However ,the preliminary findings suggest that th is compo und holds great promise for addressing various medical conditions ,particularly those related to cancer ,inflammation ,and other diseases . As research continues ,it is expected that new insights will be gained into th e mechanisms by which this compou nd exerts its effects ,leading to more effective treatmen ts for patients worldwide . p >
2648938-75-2 (methyl 1-(azetidin-3-yl)-1H-1,2,4-triazole-5-carboxylate dihydrochloride) Related Products
- 1308368-09-3(1-(3-chlorobenzoyl)piperidine-3-sulfonamide)
- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)
- 1806538-28-2(1-Bromo-3-(3-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one)
- 2230789-55-4((2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol)
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)
- 1086026-31-4(Dehydro Ivabradine)
- 1512208-47-7(1-(2,2-dimethylpropyl)cyclopentan-1-amine)
- 740789-42-8(2-Chloro-5-aminophenol)
- 1796957-82-8([3-(2-Thiazolyloxy)-1-azetidinyl][4-(2-thienyl)phenyl]methanone)
- 1806644-25-6(Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)




